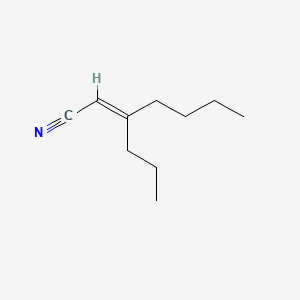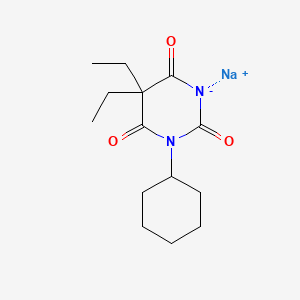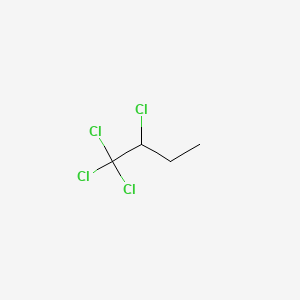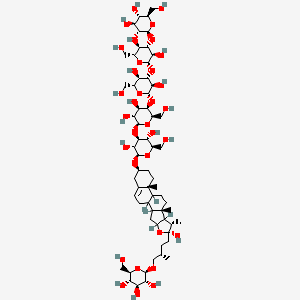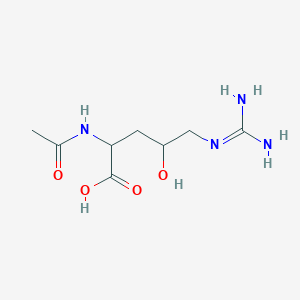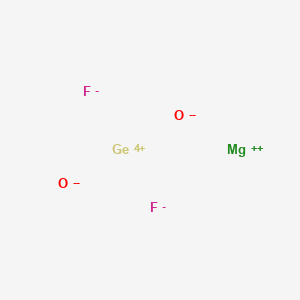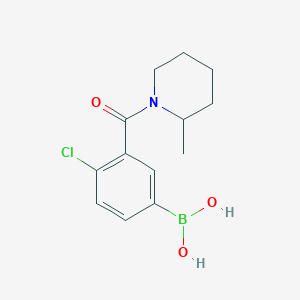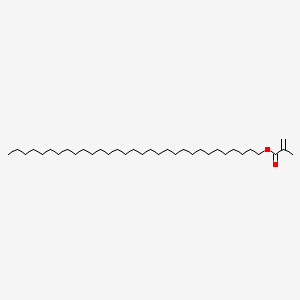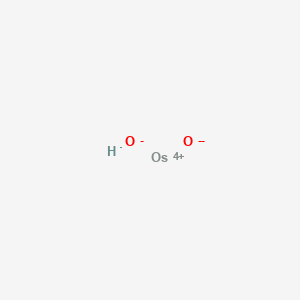
Osmium hydroxide oxide (Os(OH)4O2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium hydroxide oxide (Os(OH)4O2) is a chemical compound that contains osmium in a high oxidation state. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its molecular formula H4O6Os and a molecular weight of 290.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Osmium hydroxide oxide can be synthesized through various methods. One common approach involves the oxidation of osmium tetroxide (OsO4) in the presence of water. This reaction typically requires controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, osmium hydroxide oxide is often produced using advanced chemical processes that involve the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. These methods ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Osmium hydroxide oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high oxidation state and its ability to form stable complexes with various ligands .
Common Reagents and Conditions
Oxidation: Osmium hydroxide oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of hydroxide groups with other ligands, such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state osmium compounds, while reduction reactions typically produce lower oxidation state osmium species .
Aplicaciones Científicas De Investigación
Osmium hydroxide oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which osmium hydroxide oxide exerts its effects involves its ability to form stable complexes with various substrates. In catalytic reactions, the compound often acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. This process typically involves the formation of intermediate complexes, which then undergo further reactions to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Osmium tetroxide (OsO4): Known for its use in organic synthesis and electron microscopy.
Osmium dioxide (OsO2): Used in various industrial applications.
Osmium chloride (OsCl4): Employed in chemical synthesis and catalysis.
Uniqueness
Osmium hydroxide oxide is unique due to its high oxidation state and its ability to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
16984-68-2 |
|---|---|
Fórmula molecular |
HO2Os+ |
Peso molecular |
223.2 g/mol |
Nombre IUPAC |
osmium(4+);oxygen(2-);hydroxide |
InChI |
InChI=1S/H2O.O.Os/h1H2;;/q;-2;+4/p-1 |
Clave InChI |
DJJGRXLASXNDKP-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[O-2].[Os+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


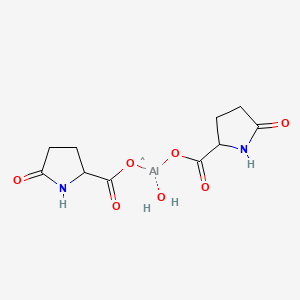

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
